![molecular formula C13H25NO2 B1210210 n-Nonanoylmorpholine CAS No. 5299-64-9](/img/structure/B1210210.png)
n-Nonanoylmorpholine
Overview
Description
n-Nonanoylmorpholine, also known as 1-(Morpholin-4-yl)nonan-1-one, is an amide of pelargonic acid and morpholine. It was first synthesized in 1954 by L. M. Rice. This compound is a liquid that is insoluble in water but soluble in polar organic solvents such as acetone, propanol, and dimethyl formamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Nonanoylmorpholine is synthesized through the reaction of morpholine with the acyl chloride of pelargonic acid. The reaction typically involves the use of a solvent like acetone or propanol and is carried out under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: n-Nonanoylmorpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
n-Nonanoylmorpholine has several significant applications across different scientific domains:
Chemistry
- Solvent for Lachrymatory Formulations : It is utilized as a solvent in formulations containing CR gas (2-chlorobenzylidene malononitrile) and CS gas (o-chlorobenzylidene malononitrile), enhancing their effectiveness as tear gases for crowd control and personal defense .
- Chemical Reactions : The compound undergoes various chemical reactions including oxidation, reduction, and substitution, making it valuable for synthetic chemistry applications.
Biology
- Insect Repellent Properties : Research indicates that this compound exhibits insect repellent properties against Aedes aegypti mosquitoes, suggesting potential applications in pest control .
- Biological Activity : The compound interacts with specific molecular targets, influencing metabolic pathways and potentially affecting lipid metabolism.
Medicine
- Self-defense Formulations : It is incorporated into personal self-defense chemical agents, providing a non-lethal means of incapacitating individuals during confrontations .
Industrial Applications
- Solvent in Various Industries : Beyond its use in lachrymatory formulations, this compound serves as a solvent in multiple industrial processes, enhancing the solubility of various compounds.
Study on Neurotoxicity
Research has indicated that this compound may pose neurotoxic risks at certain concentrations, necessitating further investigation into its safety profile when used in formulations intended for human exposure.
Metabolic Effects
A study assessing the metabolic impact of this compound revealed alterations in lipid metabolism, potentially affecting energy production pathways within biological systems.
Regulatory Considerations
Due to its potential use as an incapacitating agent, this compound falls under various regulatory frameworks that monitor its usage and distribution. Its classification under chemical control regulations underscores the importance of careful handling and application in both research and industrial contexts .
Mechanism of Action
The mechanism of action of n-Nonanoylmorpholine involves its interaction with specific molecular targets. As a solvent in lachrymatory formulations, it enhances the effectiveness of CR gas or CS gas by increasing their solubility and dispersion. This results in a more potent and prolonged effect .
Comparison with Similar Compounds
- Pelargonic acid morpholide
- N-nonanoylmorpholine
- 1-(4-Morpholino)-1-nonanone
Comparison: this compound is unique due to its specific combination of pelargonic acid and morpholine, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher volatility and is more effective in lachrymatory formulations .
Biological Activity
n-Nonanoylmorpholine, also known by its chemical name (MPA), is a compound that has garnered attention for its potential applications in various fields, including its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
- Chemical Formula : C_{11}H_{21}NO
- Molecular Weight : 185.30 g/mol
- CAS Number : 5299-64-9
This compound is categorized as a morpholine derivative with a nonanoyl group. Its structure can be represented as follows:
Research indicates that this compound exhibits biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.
- Cell Membrane Interaction : The compound has lipophilic properties which may allow it to interact with cell membranes, influencing membrane fluidity and permeability.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
Case Studies
- Study on Neurotoxicity :
- Metabolic Effects :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
Compound | Molecular Weight (g/mol) | Enzymatic Inhibition | Neurotoxicity Risk | Lipid Metabolism Effect |
---|---|---|---|---|
This compound | 185.30 | Yes | High | Altered |
Nonanoic acid (Pelargonic acid) | 158.24 | No | Low | Minimal |
Morpholine | 87.11 | Yes | Moderate | None |
Regulatory Considerations
This compound is subject to various regulatory frameworks due to its potential use as an incapacitating agent. It is classified under chemical control regulations, emphasizing the importance of monitoring its usage and distribution .
Properties
IUPAC Name |
1-morpholin-4-ylnonan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-13(15)14-9-11-16-12-10-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRDJXSTGSUITP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201022 | |
Record name | Pelargonic acid morpholide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5299-64-9 | |
Record name | 4-Nonanoylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5299-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonic acid morpholide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005299649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nonanoylmorpholine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pelargonic acid morpholide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-NONANOYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D2NEP40LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.